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Compound of Interest

Compound Name: 2-Methylisonicotinic acid

Cat. No.: B1303123

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various
derivatives of 2-methylisonicotinic acid and its structural analogs. The information presented
herein is curated from recent scientific literature to facilitate research and development in
medicinal chemistry. This document summarizes key quantitative data, details experimental
methodologies for crucial assays, and visualizes relevant biological pathways and experimental
workflows.

I. Comparative Inhibitory Activities

The biological efficacy of 2-methylisonicotinic acid derivatives varies based on their structural
modifications and the specific biological target. The following tables summarize the available
quantitative data for key biological activities, including PARP inhibition, antimicrobial effects,
and enzyme inhibition.

Table 1: PARP-1 Inhibitory Activity of Imidazo[4,5-c]pyridine-7-carboxamide Derivatives

Close structural analogs of 2-methylisonicotinic acid derivatives have been investigated as
potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1]
Niraparib, an approved oral PARP inhibitor for treating certain cancers like ovarian and breast
cancer, is a prominent example synthesized from a 2-bromo-6-methylisonicotinic acid scaffold.
[1] The following data for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-
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7-carboxamides illustrates the impact of structural modifications on PARP-1 inhibitory activity.

[1]

Compound ID R Group PARP-1 IC50 (nM)[1]
la H >1000

1b Methyl 256.3+25.1

1c Ethyl 119.7+115

1d Propyl 8.6 0.6

le Isopropyl 284129

1f Cyclopropyl 452 +4.1

1g Benzyl 158.6 + 16.3

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives, such as isoniazid, are foundational in the development of

antimicrobial agents.[2][3] The antimicrobial potential of novel derivatives is often evaluated by

determining their Minimum Inhibitory Concentration (MIC). While specific data for many 2-

methylisonicotinic acid derivatives are emerging, studies on related nicotinamide and

nicotinic acid hydrazone derivatives provide valuable insights into their antibacterial and

antifungal activities.[4][5][6]
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Compound

Target Organism

MIC (pg/mL)[5]

Staphylococcus aureus ATCC

Acylhydrazone 5 7.81
25923

Staphylococcus epidermidis _—

ATCC 12228 '

Bacillus subtilis ATCC 6633 15.62
Staphylococcus aureus ATCC

Acylhydrazone 13 3.91
25923

Staphylococcus epidermidis 105

ATCC 12228 '

Bacillus subtilis ATCC 6633 15.62

Staphylococcus aureus MRSA _—

ATCC 43300 '

) ) Staphylococcus aureus ATCC
1,3,4-Oxadiazoline 25 7.81

6538

Bacillus subtilis ATCC 6633 7.81
Staphylococcus aureus MRSA

15.62
ATCC 43300
Candida albicans ATCC 10231  15.62
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Nicotinamide Derivative Target Organism MIC (pg/mL)[6]
9B Staphylococcus aureus 32
Bacillus subtilis 32

9C Staphylococcus aureus 64
Bacillus subtilis 64

9D Staphylococcus aureus 64
Bacillus subtilis 64

13C Staphylococcus aureus 32
Bacillus subtilis 32

13D Staphylococcus aureus 32
Bacillus subtilis 32

Table 3: Enzyme Inhibitory Activity of Nicotinic Acid Derivatives

Derivatives of nicotinic acid have been explored as inhibitors of various enzymes, including D-
aspartate oxidase (DASPO), which is implicated in central nervous system disorders.[7]

Compound Target Enzyme Inhibitor Constant (Ki)[7]

5-aminonicotinic acid Human D-Aspartate Oxidase 3.80 uM

Il. Sighaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for drug development. The following
diagrams illustrate a key signaling pathway and a typical experimental workflow.
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PARP Inhibition Signaling Pathway
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Workflow for Evaluating Antimicrobial Compounds

lll. Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment

and comparison of the biological activities of chemical compounds.

1. PARP-1 Inhibition Assay
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e Objective: To determine the in vitro inhibitory activity of compounds against the PARP-1
enzyme.

e Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+,
streptavidin-coated plates, wash buffers, and a suitable detection reagent.

e Procedure:

o

Immobilize histone proteins on the surface of a 96-well plate.

o Add the test compound at various concentrations, recombinant PARP-1 enzyme, and
activated DNA to the wells.

o Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.
o Incubate the plate to allow for the poly(ADP-ribosyl)ation of histones.
o Wash the plate to remove unincorporated reagents.

o Add streptavidin-conjugated horseradish peroxidase (HRP) to detect the incorporated
biotinylated PAR.

o Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a
plate reader.

o Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the
PARP-1 activity by 50%.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

o Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against
various microbial strains.[4]

o Materials: Test compounds, microbial cultures (e.g., Staphylococcus aureus, Escherichia
coli), Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter
plates, and an incubator.

e Procedure:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a
96-well plate.

Prepare a standardized inoculum of the microbial culture and add it to each well.
Include positive (microbe only) and negative (broth only) controls.

Incubate the plates at the optimal temperature for the growth of the microorganism (e.qg.,
37°C for 18-24 hours for bacteria).

The MIC is determined as the lowest concentration of the compound that completely
inhibits the visible growth of the microorganism.

. Anti-inflammatory Activity (Carrageenan-induced Paw Edema in Rats)

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.[8][9]

Animals: Male Wistar rats or Swiss albino mice.

Materials: Test compounds, carrageenan solution (1% w/v in saline), a plethysmometer, and

a standard anti-inflammatory drug (e.g., indomethacin).

Procedure:

[¢]

Fast the animals overnight with free access to water.
Administer the test compound or the standard drug orally or intraperitoneally.

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the
sub-plantar region of the right hind paw of each animal.

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and
4 hours) after the carrageenan injection.

The percentage inhibition of edema is calculated by comparing the increase in paw
volume in the treated groups with the control group.
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IV. Conclusion and Future Directions

The derivatives of 2-methylisonicotinic acid represent a versatile scaffold with significant
potential in drug discovery. The compiled data indicate promising activities across various
therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][8]
Future research should focus on synthesizing and screening a broader range of derivatives to
establish comprehensive structure-activity relationships. Further investigation into their
mechanisms of action and in vivo efficacy is warranted to translate these promising preclinical
findings into potential clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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